![molecular formula C18H12ClNO2 B14226101 4-Chloro-3,5-dimethyl-5H-benzo[b]carbazole-6,11-dione CAS No. 830926-29-9](/img/structure/B14226101.png)
4-Chloro-3,5-dimethyl-5H-benzo[b]carbazole-6,11-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Chloro-3,5-dimethyl-5H-benzo[b]carbazole-6,11-dione is a synthetic organic compound belonging to the class of carbazole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-3,5-dimethyl-5H-benzo[b]carbazole-6,11-dione typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the carbazole core, followed by chlorination and methylation steps. The reaction conditions often involve the use of strong acids or bases, high temperatures, and specific catalysts to achieve the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for high yield and purity, often utilizing automated systems for precise control of reaction parameters. The use of environmentally friendly solvents and reagents is also considered to minimize the environmental impact.
Chemical Reactions Analysis
Types of Reactions
4-Chloro-3,5-dimethyl-5H-benzo[b]carbazole-6,11-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the compound into hydroquinone derivatives.
Substitution: Electrophilic substitution reactions can introduce different functional groups onto the carbazole core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Electrophilic substitution reactions typically require strong acids like sulfuric acid (H2SO4) or Lewis acids like aluminum chloride (AlCl3).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while reduction can produce hydroquinone derivatives. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives with different properties.
Scientific Research Applications
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and materials.
Biology: It has shown potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use as a therapeutic agent for various diseases.
Industry: The compound is used in the development of organic electronic devices, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Mechanism of Action
The mechanism of action of 4-Chloro-3,5-dimethyl-5H-benzo[b]carbazole-6,11-dione involves its interaction with specific molecular targets and pathways. The compound can bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. For example, its anticancer activity may be attributed to its ability to inhibit cell proliferation and induce apoptosis in cancer cells.
Comparison with Similar Compounds
Similar Compounds
Carbazole: The parent compound of 4-Chloro-3,5-dimethyl-5H-benzo[b]carbazole-6,11-dione, known for its wide range of biological activities.
4-Chloro-3,5-dimethylcarbazole: A closely related compound with similar chemical properties.
6,11-Dioxo-5H-benzo[b]carbazole:
Uniqueness
This compound is unique due to the presence of both chloro and methyl groups on the carbazole core, which can significantly influence its chemical reactivity and biological activity. The combination of these functional groups may enhance its potency and selectivity as a bioactive molecule, making it a valuable compound for further research and development.
Properties
CAS No. |
830926-29-9 |
|---|---|
Molecular Formula |
C18H12ClNO2 |
Molecular Weight |
309.7 g/mol |
IUPAC Name |
4-chloro-3,5-dimethylbenzo[b]carbazole-6,11-dione |
InChI |
InChI=1S/C18H12ClNO2/c1-9-7-8-12-13-16(20(2)15(12)14(9)19)18(22)11-6-4-3-5-10(11)17(13)21/h3-8H,1-2H3 |
InChI Key |
QIIVBRVXAIVELV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C2=C(C=C1)C3=C(N2C)C(=O)C4=CC=CC=C4C3=O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1,4-Di(propan-2-yl)bicyclo[3.1.0]hexane](/img/structure/B14226018.png)

![1-(2-Methylphenyl)-3-[2-[(2-methylphenyl)carbamothioylamino]phenyl]thiourea](/img/structure/B14226034.png)
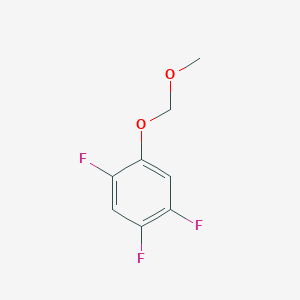

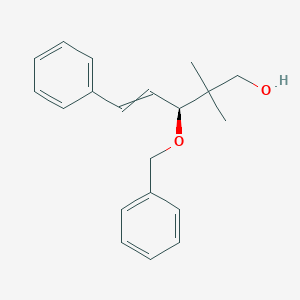
![Naphth[2,3-b]oxirene-2,7-dione, 1a,7a-dihydro-1a-methyl-7a-phenyl-](/img/structure/B14226065.png)
![3-{2-[(4-Bromophenyl)sulfanyl]oct-1-EN-1-YL}pyridine](/img/structure/B14226068.png)
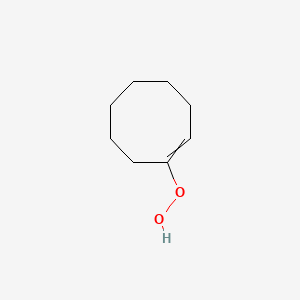

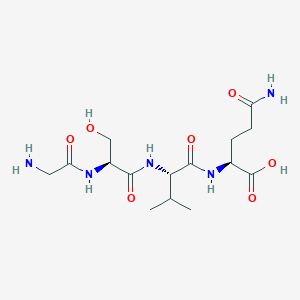
![1H-Indole, 3-[[4-(4-chlorophenyl)-1-piperidinyl]methyl]-2-phenyl-](/img/structure/B14226086.png)
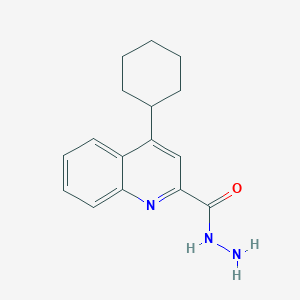
methanone](/img/structure/B14226104.png)
